
4-(8-methoxy-5-quinolinyl)-6-methyl-2-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(8-methoxy-5-quinolinyl)-6-methyl-2-pyrimidinamine, also known as Mefloquine, is a synthetic antimalarial drug that has been used for over three decades. Mefloquine is a member of the 4-aminoquinoline family of drugs and is structurally related to quinine and chloroquine. Mefloquine is a potent and effective antimalarial drug that has been used to treat and prevent malaria caused by Plasmodium falciparum and Plasmodium vivax.
Wirkmechanismus
The exact mechanism of action of 4-(8-methoxy-5-quinolinyl)-6-methyl-2-pyrimidinamine is not fully understood. It is believed that this compound acts by inhibiting the heme detoxification process in the parasite, leading to the accumulation of toxic heme and subsequent death of the parasite. This compound may also act by inhibiting the protein synthesis in the parasite.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species in the parasite, leading to oxidative stress and subsequent death of the parasite. This compound has also been shown to inhibit the activity of the parasite's mitochondrial electron transport chain, leading to a decrease in ATP production and subsequent death of the parasite.
Vorteile Und Einschränkungen Für Laborexperimente
4-(8-methoxy-5-quinolinyl)-6-methyl-2-pyrimidinamine has several advantages for lab experiments. It is a potent and effective antimalarial drug that can be used to study the biology of the malaria parasite. This compound has also been shown to have potential as an anticancer drug, making it a useful tool for cancer research. However, this compound has some limitations for lab experiments. It is a toxic drug that can cause side effects in humans, making it difficult to use in clinical studies. This compound is also a relatively expensive drug, making it less accessible for research purposes.
Zukünftige Richtungen
There are several future directions for the study of 4-(8-methoxy-5-quinolinyl)-6-methyl-2-pyrimidinamine. One direction is to further investigate the potential use of this compound as an anticancer drug. Another direction is to study the mechanism of action of this compound in more detail, to better understand how it works and how it can be optimized for use in the treatment of malaria and other diseases. Additionally, there is a need to develop new and more effective antimalarial drugs, and this compound may serve as a starting point for the development of new drugs.
Synthesemethoden
The synthesis of 4-(8-methoxy-5-quinolinyl)-6-methyl-2-pyrimidinamine involves a multi-step process that starts with the reaction of 2,4-dichloro-5-(3,4-dimethoxyphenyl)-pyrimidine with 8-aminoquinoline in the presence of a base to form the intermediate 4-(8-amino-5-quinolinyl)-6-methyl-2-pyrimidinamine. The intermediate is then reacted with methyl iodide in the presence of a base to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
4-(8-methoxy-5-quinolinyl)-6-methyl-2-pyrimidinamine has been extensively studied for its antimalarial properties. It has been used in the treatment and prevention of malaria in endemic regions. This compound has also been studied for its potential use in the treatment of other diseases such as cancer, autoimmune diseases, and viral infections. This compound has been shown to have antitumor activity in several cancer cell lines, and it has been suggested that it may have potential as an anticancer drug.
Eigenschaften
IUPAC Name |
4-(8-methoxyquinolin-5-yl)-6-methylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-9-8-12(19-15(16)18-9)10-5-6-13(20-2)14-11(10)4-3-7-17-14/h3-8H,1-2H3,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJRLBBCYTWUKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=C3C=CC=NC3=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
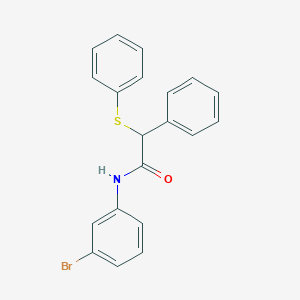

![ethyl 3-{[2-(2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5147276.png)
![ethyl 2-[6-(anilinocarbonyl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]butanoate](/img/structure/B5147284.png)
![5-({[3-(4-ethylphenoxy)propyl]amino}methylene)-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5147291.png)
![N~1~-(3,4-difluorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5147302.png)
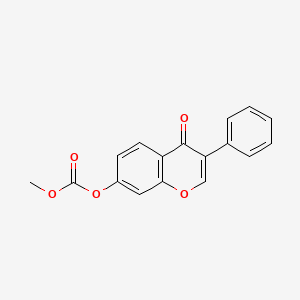
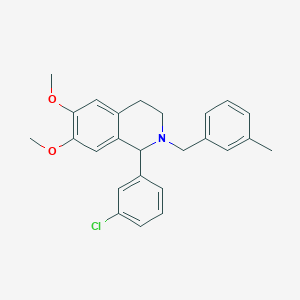
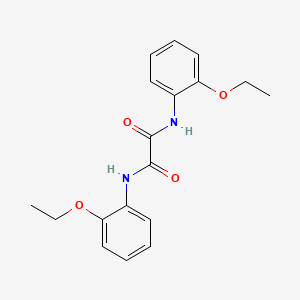
![2-chloro-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5147350.png)
![2-ethyl-3-(4-methoxyphenyl)-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5147352.png)
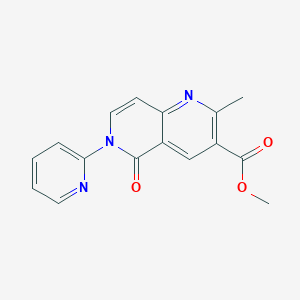

![N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(4-pyridinylthio)acetamide](/img/structure/B5147382.png)
